An In-depth Technical Guide to the Synthesis and Manufacturing Process of Etrimfos
An In-depth Technical Guide to the Synthesis and Manufacturing Process of Etrimfos
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and manufacturing process of Etrimfos, an organophosphate insecticide. The document outlines the multi-step chemical synthesis, including the preparation of key intermediates: the pyrimidine core and the phosphorylating agent. Experimental protocols, quantitative data, and process diagrams are presented to offer a comprehensive understanding for researchers and professionals in the field of agrochemical development.
Introduction
Etrimfos, with the chemical name O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate, is a non-systemic organophosphate insecticide and acaricide. It is effective against a broad spectrum of pests in various agricultural and horticultural settings. Understanding its synthesis and manufacturing process is crucial for process optimization, quality control, and the development of related compounds. This guide details the primary synthetic pathways, including the preparation of the essential pyrimidine and organophosphate precursors, and their final condensation to yield Etrimfos.
Synthesis of Key Intermediates
The synthesis of Etrimfos is a convergent process that involves the preparation of two key intermediates: a substituted pyrimidine ring and a phosphorylating agent. These intermediates are then reacted to form the final product.
Synthesis of the Pyrimidine Precursor: 2-Ethoxy-4,6-dihydroxypyrimidine
A crucial precursor to the final pyrimidine moiety in Etrimfos is 2-ethoxy-4,6-dihydroxypyrimidine. Its synthesis is typically achieved through the condensation of an O-ethylisourea salt with a dialkyl malonate.
Experimental Protocol:
The synthesis of 2-ethoxy-4,6-dihydroxypyrimidine can be carried out by reacting a salt of O-ethylisourea with a dialkyl malonate, such as dimethyl malonate or diethyl malonate, in the presence of a base.[1][2]
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Reaction Scheme:
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O-ethylisourea salt + Dialkyl malonate → 2-Ethoxy-4,6-dihydroxypyrimidine
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Reaction Conditions:
A Chinese patent describes a method starting from urea and diethyl sulfate to produce an O-ethylisourea intermediate, which is then cyclized with diethyl malonate. This process reports a yield of 88.7% with a purity of 99.4% for the 2-ethoxy-4,6-dihydroxypyrimidine product.
Note: The direct synthesis of the required 2-ethyl-4-hydroxy-6-ethoxypyrimidine is not extensively detailed in publicly available literature. It is hypothesized that this could be achieved through the use of a 2-ethyl substituted precursor in the initial pyrimidine synthesis or through subsequent modification of the 2-ethoxy-4,6-dihydroxypyrimidine ring.
Synthesis of the Phosphorylating Agent: O,O-Dimethyl Phosphorochloridothioate
The second key intermediate is O,O-dimethyl phosphorochloridothioate. Its synthesis is a multi-step process starting from phosphorus trichloride.
Experimental Protocol:
A patented process outlines a three-step synthesis to produce O,O-dimethyl phosphorochloridothioate with high yield and purity.[3]
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Step 1: Synthesis of Thiophosphoryl Chloride (PSCl₃)
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Reactants: Phosphorus trichloride (PCl₃) and sulfur.
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Reaction: PCl₃ + S → PSCl₃
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Step 2: Synthesis of O-Methyl Phosphorodichloridothioate
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Reactants: Thiophosphoryl chloride (PSCl₃) and methanol.
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Reaction: PSCl₃ + CH₃OH → CH₃OP(S)Cl₂ + HCl
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Step 3: Synthesis of O,O-Dimethyl Phosphorochloridothioate
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Reactants: O-Methyl phosphorodichloridothioate and methyl lye (a solution of sodium hydroxide in methanol).
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Reaction: CH₃OP(S)Cl₂ + CH₃ONa → (CH₃O)₂P(S)Cl + NaCl
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Quantitative Data:
| Step | Reactants | Product | Yield | Purity |
| 1. Thiophosphorylation | Phosphorus trichloride, Sulfur | Thiophosphoryl Chloride | - | - |
| 2. Methoxylation (Monoester) | Thiophosphoryl Chloride, Methanol | O-Methyl Phosphorodichloridothioate | - | - |
| 3. Methoxylation (Diester) | O-Methyl Phosphorodichloridothioate, Methyl lye | O,O-Dimethyl Phosphorochloridothioate | 85-88% | 94-95% |
Final Synthesis of Etrimfos
The final step in the manufacturing of Etrimfos involves the reaction of the pyrimidine precursor, 2-ethyl-4-hydroxy-6-ethoxypyrimidine, with the phosphorylating agent, O,O-dimethyl phosphorochloridothioate.
Reaction Scheme:
Caption: Final condensation step in Etrimfos synthesis.
Experimental Protocol:
While specific industrial protocols are proprietary, the general method involves the condensation of the hydroxypyrimidine with the chlorothiophosphate in the presence of a base to neutralize the hydrogen chloride byproduct.
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Reactants: 2-ethyl-4-hydroxy-6-ethoxypyrimidine and O,O-dimethyl phosphorochloridothioate.
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Base: An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is typically used.
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Solvent: An inert organic solvent is used to facilitate the reaction.
Manufacturing Process Overview
The industrial manufacturing of Etrimfos involves a series of unit operations designed for large-scale production, ensuring product quality and process safety.
Caption: Industrial manufacturing workflow for Etrimfos.
The process involves:
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Synthesis of Intermediates: Separate production lines for the pyrimidine precursor and the phosphorylating agent.
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Condensation: The two intermediates are reacted in a suitable reactor under controlled conditions.
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Purification: The crude Etrimfos is purified to remove unreacted starting materials, byproducts, and solvents.
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Formulation: The purified active ingredient is formulated into various commercial products, such as emulsifiable concentrates, granules, or dusts.
Conclusion
The synthesis of Etrimfos is a well-established process in the agrochemical industry, relying on the convergent synthesis of a substituted pyrimidine and an organothiophosphate intermediate. While the general principles are understood, specific details of the industrial manufacturing process, particularly the synthesis of the 2-ethyl-4-hydroxy-6-ethoxypyrimidine precursor and the final condensation step, remain proprietary. This guide provides a comprehensive overview based on available scientific and patent literature, offering a valuable resource for researchers and professionals in the field. Further research into optimizing the synthesis of the key pyrimidine intermediate could lead to more efficient and sustainable manufacturing processes for Etrimfos and related compounds.
References
- 1. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 2. EP3823975A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]
